molecular formula C27H28N2O5 B12045330 4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate

4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate

Cat. No.: B12045330
M. Wt: 460.5 g/mol
InChI Key: GRHXPWBWIFKBEG-LQKURTRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2-ISOPROPYL-5-METHYLPHENOL with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with hydrazine to form a hydrazone derivative. The final step involves the esterification of the hydrazone derivative with 4-METHOXYBENZOIC ACID under acidic conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(2-(2-ISOPROPYL-5-METHYLPHENOXY)AC)HYDRAZONO)ME)PH 4-METHOXYBENZOATE is unique due to its specific structural features, such as the methoxybenzoate moiety, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H28N2O5/c1-18(2)24-14-5-19(3)15-25(24)33-17-26(30)29-28-16-20-6-10-23(11-7-20)34-27(31)21-8-12-22(32-4)13-9-21/h5-16,18H,17H2,1-4H3,(H,29,30)/b28-16+

InChI Key

GRHXPWBWIFKBEG-LQKURTRISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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